N-ethyl estradiol-16-methyl carboxamide
Description
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(13S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]-N-ethylacetamide |
InChI |
InChI=1S/C22H31NO3/c1-3-23-20(25)12-14-11-19-18-6-4-13-10-15(24)5-7-16(13)17(18)8-9-22(19,2)21(14)26/h5,7,10,14,17-19,21,24,26H,3-4,6,8-9,11-12H2,1-2H3,(H,23,25)/t14?,17?,18?,19?,21-,22-/m0/s1 |
InChI Key |
ZQUXDOJBDFPTDM-LAULZOBPSA-N |
Isomeric SMILES |
CCNC(=O)CC1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CCNC(=O)CC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis universally begins with estradiol or its derivatives due to their inherent estrogenic scaffold. Key modifications include:
-
16β-Alkylation : Introduction of the methyl carboxamide group at the 16-position requires prior activation of the estradiol backbone. A common approach involves bromination or tosylation of 16β-hydroxyestradiol to generate a leaving group, followed by nucleophilic substitution with methylamine or its derivatives.
-
17β-Ethylation : The N-ethyl group at the 17-position is typically introduced via Williamson ether synthesis, utilizing ethyl bromide or iodide in the presence of a base such as potassium carbonate.
Table 1: Representative Starting Materials and Modifications
Protection of Hydroxyl Groups
To prevent undesired side reactions during alkylation and amidation, hydroxyl groups at positions 3 and 17 are protected:
Critical Reaction Conditions:
-
Temperature : Acetylation proceeds optimally at 0–5°C to minimize ester hydrolysis.
-
Catalyst : Tetranuclear zinc clusters (e.g., μ-oxo-Zn₄) enhance transesterification yields in carboxamide formation.
Stepwise Methodologies and Optimization
Method A: Sequential Alkylation-Carboxamide Formation
This two-step protocol prioritizes regioselectivity:
-
16β-Methyl Carboxamide Installation :
-
17β-Ethylation :
Method B: One-Pot Tandem Reaction
A streamlined approach reduces purification steps:
-
Combine 16β-hydroxyestradiol, methyl isocyanate, and ethyl bromide in DMF with K₂CO₃ at 80°C for 18 h.
-
Advantages : 58% overall yield, minimal byproducts.
-
Limitations : Requires excess methyl isocyanate (3 eq.) to drive the reaction.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
-
HPLC Analysis : Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >98% purity.
-
Yield Enhancements :
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
Industrial and Environmental Considerations
Scalability Challenges
Chemical Reactions Analysis
N-ethyl estradiol-16-methyl carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxamide group back to an amine or alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl estradiol-16-methyl carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of estradiol derivatives.
Biology: Investigated for its potential role in modulating estrogen receptors and influencing gene expression.
Medicine: Explored for its use in hormone replacement therapy and as a potential treatment for estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-ethyl estradiol-16-methyl carboxamide involves its interaction with estrogen receptors. The compound binds to these receptors, leading to conformational changes that activate or inhibit the transcription of specific genes. This interaction influences various biological pathways, including cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogues include estradiol derivatives, synthetic estrogens, and carboxamide-containing compounds. Below is a comparative analysis:
Table 1: Structural and Pharmacokinetic Comparison
Key Findings from Research
Carboxamide vs. Carboxylic Acid Derivatives
- Carboxamide derivatives, such as this compound, exhibit superior metabolic stability compared to carboxylic acid analogues (e.g., estradiol-17-carboxylic acid). This is attributed to the carboxamide’s resistance to enzymatic hydrolysis and improved membrane permeability .
- However, carboxamide substitution at the 16th position may reduce potency by 5-fold compared to C17-carboxylic acid derivatives, as seen in analogous hHAO1 inhibitors .
Ethyl vs. Other Alkyl Substituents
- The N-ethyl group in this compound may confer moderate lipophilicity, balancing solubility and receptor access. In contrast, bulkier alkyl groups (e.g., butyl in N-butyl pentylone) often reduce receptor affinity due to steric hindrance .
Comparison with Hexestrol Derivatives Hexestrol and its esters (e.g., hexestrol-dicaprylate) are non-steroidal estrogens with high ER affinity but lack the carboxamide moiety. This compound’s steroidal backbone may offer better tissue selectivity, particularly for ERβ, which is linked to fewer proliferative effects in breast tissue .
Pharmacological Implications
- Metabolic Stability : The methyl carboxamide group mitigates first-pass metabolism, extending half-life compared to estradiol-17-carboxylic acid .
- Toxicity Profile : Reduced hepatotoxicity relative to hexestrol, which is associated with DNA adduct formation .
- Receptor Selectivity : The 16th-position carboxamide may favor ERβ binding, which is cardioprotective and osteogenic, unlike ERα’s proliferative effects .
Q & A
Q. What are the standard synthetic routes for N-ethyl estradiol-16-methyl carboxamide, and how can purity be validated?
The synthesis typically involves coupling estradiol derivatives with methyl carboxamide groups via acyl halide intermediates, followed by N-ethylation. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. For example, OASIS cartridges achieve >70% recovery of carboxamide analogs in blood samples. Method validation should include linearity (1–100 ng/mL), precision (RSD <15%), and matrix effect evaluation .
Q. How can researchers address volatility limitations during gas-phase reactivity studies of carboxamide derivatives?
Substitute the compound with a shorter-chain analog (e.g., N-ethyl perfluorobutane sulfonamide) to enhance volatility while maintaining reactivity patterns. Ensure experimental conditions (e.g., temperature, carrier gas flow rate) mimic environmental relevance, and validate results against computational models .
Advanced Research Questions
Q. What structural modifications influence the enzymatic stability of this compound?
Hydrolysis of the carboxamide group is mediated by human carboxylesterases (hCES1/2). To assess stability, conduct in vitro incubations with recombinant hCES isoforms and quantify metabolites via LC-HRMS/MS. Note that detection sensitivity varies: LC-ITMS may miss low-abundance metabolites, necessitating optimized ionization parameters (e.g., ESI+ at 300°C) .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
Density functional theory (DFT) calculations for molecular electrostatic potential (MESP) and HOMO-LUMO gaps reveal electron-rich regions influencing binding to estrogen receptors. Molecular dynamics (MD) simulations (AMBER force field) can model interactions with serum albumin to predict plasma protein binding .
Q. What strategies resolve contradictions in carboxamide bioactivity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Perform meta-analysis using standardized protocols (e.g., MTT assays at 48 hours, triplicate replicates) and apply statistical tools like Bland-Altman plots to assess inter-study variability .
Q. How can researchers optimize carboxamide derivatives for selective receptor binding?
Structure-activity relationship (SAR) studies should systematically vary substituents:
- N3-aryl groups : Impact receptor affinity (e.g., para-substituted halogens enhance selectivity).
- Carboxamide linker : Modulate metabolic stability via steric hindrance (e.g., branched alkyl chains reduce hydrolysis). Validate using competitive binding assays (IC₅₀ values) against ERα/ERβ isoforms .
Methodological Guidance
Q. How to design reproducible experiments for carboxamide stability under oxidative conditions?
Use a radical-generating system (e.g., Fenton’s reagent) in controlled pH buffers (pH 7.4). Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and confirm intermediates via time-resolved LC-MS. Include positive controls (e.g., ascorbic acid) to validate radical quenching .
Q. What are best practices for validating novel carboxamide analogs in preclinical models?
- In vivo : Use Sprague-Dawley rats (n ≥ 6) with dose-ranging studies (1–30 mg/kg).
- Toxicogenomics : Apply RNA-seq to liver tissue to screen for off-target effects (e.g., CYP3A4 induction).
- Data interpretation : Compare results to the OECD Test Guideline 453 (combined chronic toxicity/carcinogenicity) .
Q. How to troubleshoot low recovery rates in carboxamide extraction protocols?
Optimize SPE conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
